Sp-cAMPS

Description

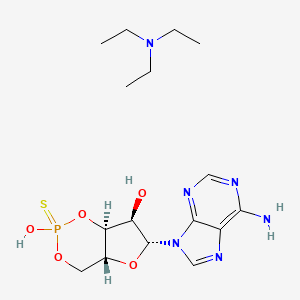

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-NVGWRVNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Sp-cAMPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Its primary mechanism of action involves the direct activation of cAMP-dependent Protein Kinase A (PKA), a critical serine/threonine kinase that regulates a myriad of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis.[1][2] Due to its enhanced stability and potent agonistic activity, this compound serves as an invaluable tool for elucidating the intricate signaling pathways governed by cAMP and PKA. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with PKA, downstream signaling effects, and resistance to enzymatic degradation.

Core Mechanism of Action: Activation of Protein Kinase A (PKA)

The central mechanism of this compound action is the activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, thereby inhibiting their kinase activity. There are two major types of PKA holoenzymes, designated as type I and type II, which are distinguished by their regulatory subunits (RI and RII), each with α and β isoforms (RIα, RIβ, RIIα, RIIβ).

The binding of an agonist, such as cAMP or this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then active and can phosphorylate their specific downstream protein substrates on serine or threonine residues, initiating a cascade of cellular responses.

This compound, as a cAMP agonist, binds to the regulatory subunits of both PKA type I and type II, causing the dissociation of the holoenzyme and the release of the active catalytic subunits.[1] This activation mimics the physiological effects of an increase in intracellular cAMP levels.

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound with its primary target, PKA, and its resistance to phosphodiesterases.

Table 1: Binding Affinity and Activation of PKA by this compound

| Parameter | PKA Isoform | Value | Reference |

| Activation Constant (Ka) | Type I & II | Potent activator | [1] |

| RIα | Data not available | ||

| RIβ | Data not available | ||

| RIIα | Data not available | ||

| RIIβ | Data not available | ||

| EC50 for Activation | Not specified | Data not available |

Table 2: Interaction of this compound with Phosphodiesterases (PDEs)

| Parameter | PDE Isoform | Value | Reference |

| Inhibition Constant (Ki) | PDE3A | 47.6 µM (competitive) | [1] |

| Binding Affinity (EC50) | PDE10 GAF domain | 40 µM | [1] |

| Hydrolysis Rate | General | Considerably lower than cAMP | |

| Specific Isoforms | Data not available |

Downstream Signaling Pathways

Activation of PKA by this compound initiates a signaling cascade that affects numerous cellular functions. One of the most well-characterized downstream pathways involves the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).

Upon its release, the active PKA catalytic subunit can translocate to the nucleus, where it phosphorylates CREB at a specific serine residue (Ser133). Phosphorylated CREB then recruits the coactivator CREB-binding protein (CBP), leading to the transcription of genes containing cAMP response elements (CREs) in their promoters. These genes are involved in a wide array of cellular processes, including proliferation, differentiation, and survival.

Furthermore, PKA can also activate CREB through a more delayed and indirect pathway involving the p38 MAP kinase and MSK1 (mitogen- and stress-activated protein kinase 1). This suggests that this compound can induce both rapid and sustained changes in gene expression.

Resistance to Phosphodiesterases (PDEs)

A key feature of this compound that makes it a powerful research tool is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that degrade cAMP to 5'-AMP, thereby terminating the cAMP signal. The phosphorothioate modification at the axial oxygen of the cyclic phosphate group in this compound renders it a poor substrate for most PDEs.

This resistance to degradation leads to a sustained activation of PKA compared to the transient activation induced by cAMP. This property is particularly useful for studying the long-term effects of PKA activation without the confounding variable of rapid signal termination. While this compound is highly resistant to hydrolysis, it can act as a competitive inhibitor of some PDEs, such as PDE3A.[1]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro PKA Activity Assay (Colorimetric)

This protocol describes a non-radioactive method to measure PKA activity using a specific peptide substrate and a phospho-specific antibody.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

PKA substrate peptide (e.g., Kemptide: LRRASLG) coated microplate

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phospho-PKA substrate specific primary antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add a constant amount of purified PKA holoenzyme to each well of the substrate-coated microplate.

-

Add the different concentrations of this compound to the wells. Include a no-agonist control.

-

Initiate the kinase reaction by adding a saturating concentration of ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by washing the plate multiple times with wash buffer to remove ATP and non-phosphorylated components.

-

Add the phospho-PKA substrate specific primary antibody to each well and incubate at room temperature for 1-2 hours.

-

Wash the plate to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Wash the plate to remove unbound secondary antibody.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the color development by adding the stop solution. The color will change to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance values against the concentration of this compound to determine the EC₅₀ for PKA activation.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique to measure the real-time binding kinetics and affinity between this compound and PKA regulatory subunits.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified PKA regulatory subunit (e.g., RIα)

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of PKA Regulatory Subunit:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified PKA regulatory subunit diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions sequentially over the immobilized PKA regulatory subunit surface, starting with the lowest concentration.

-

Include a buffer-only injection as a blank for background subtraction.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

If necessary, regenerate the surface with a mild regeneration solution to remove bound this compound before the next injection.

-

-

Data Analysis:

-

Subtract the blank sensorgram from the experimental sensorgrams.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

-

Phosphodiesterase (PDE) Activity Assay (Radioactive)

This protocol measures the ability of this compound to be hydrolyzed by PDEs using a radiolabeled substrate.

Materials:

-

Purified PDE enzyme (e.g., PDE3A)

-

[³H]-Sp-cAMPS

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Set up reaction tubes containing the assay buffer and the purified PDE enzyme.

-

Initiate the reaction by adding [³H]-Sp-cAMPS.

-

Incubate at 30°C for a specific time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.

-

Terminate the reaction by boiling the tubes for 1-2 minutes.

-

Cool the tubes on ice and then add snake venom nucleotidase. This enzyme converts the product, [³H]-5'-AMP, to [³H]-adenosine.

-

Incubate at 30°C for an additional 10-20 minutes.

-

Add a slurry of the anion-exchange resin to each tube. The resin will bind the unhydrolyzed, negatively charged [³H]-Sp-cAMPS, while the neutral product, [³H]-adenosine, will remain in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity in the supernatant is proportional to the amount of hydrolyzed [³H]-Sp-cAMPS. Calculate the rate of hydrolysis.

Conclusion

This compound is a powerful chemical tool for investigating cAMP-mediated signaling pathways. Its primary mechanism of action is the potent and sustained activation of Protein Kinase A, stemming from its agonistic binding to the regulatory subunits and its marked resistance to degradation by phosphodiesterases. This leads to the phosphorylation of a multitude of downstream targets, including the transcription factor CREB, thereby influencing a wide range of cellular functions. The detailed understanding of its mechanism, supported by the experimental protocols outlined in this guide, enables researchers to effectively utilize this compound to dissect the complex and vital roles of PKA in cellular physiology and disease. Further research to precisely quantify the interaction of this compound with individual PKA and PDE isoforms will undoubtedly provide even deeper insights into the intricacies of cAMP signaling.

References

Sp-cAMPS as a PKA (Protein Kinase A) activator.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) as a potent activator of Protein Kinase A (PKA). This compound is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP), making it a valuable tool for studying PKA signaling in various cellular contexts. This document details the mechanism of action of this compound, presents quantitative data on its interaction with PKA isoforms, provides detailed experimental protocols for assessing PKA activation, and includes visualizations of the PKA signaling pathway and experimental workflows.

Introduction to this compound and Protein Kinase A (PKA)

Protein Kinase A is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cAMP.[1][2] PKA is a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits.[1][2] In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which can then phosphorylate a multitude of downstream protein substrates.[1][2]

There are two major types of PKA, Type I and Type II, which are defined by their regulatory subunits (RI and RII, respectively). Each type has two isoforms, α and β, resulting in four distinct regulatory subunits: RIα, RIβ, RIIα, and RIIβ. These isoforms exhibit tissue-specific expression and differential affinities for cAMP, contributing to the specificity of PKA signaling.

This compound is a phosphorothioate analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This modification confers resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade cAMP, thus ensuring a more sustained activation of PKA.[3] Its increased lipophilicity also allows it to readily cross cell membranes.

Mechanism of Action of this compound

This compound activates PKA by mimicking the action of the endogenous activator, cAMP. It binds to the two tandem cyclic nucleotide-binding domains (CNB-A and CNB-B) on each of the PKA regulatory subunits.[1][4] The binding of this compound induces a conformational change in the regulatory subunits, which lowers their affinity for the catalytic subunits. This leads to the dissociation of the catalytic subunits, rendering them active to phosphorylate their target substrates.[1][2]

Quantitative Data: this compound and PKA Isoform Interaction

The potency of this compound as a PKA activator can be quantified by its binding affinity (inhibition constant, Kᵢ) to the cAMP binding sites on the different PKA regulatory subunit isoforms. The following table summarizes the Kᵢ values for this compound and cAMP for the two primary PKA isozymes, Type I (from rabbit skeletal muscle) and Type II (from bovine heart). This data is derived from classic studies that utilized the inhibition of [³H]cAMP binding to determine the affinity of these analogs.

| Compound | PKA Isoform | Binding Site | Kᵢ (nM) |

| cAMP | Type I | Site A | 15 |

| Site B | 40 | ||

| Type II | Site A | 60 | |

| Site B | 300 | ||

| This compound | Type I | Site A | 75 |

| Site B | 1200 | ||

| Type II | Site A | 150 | |

| Site B | 300 |

Note: The data for this compound in the table is for the parent compound. Modifications to the adenine base of this compound can further alter its affinity and selectivity for the different PKA isoforms.[3]

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway

The activation of PKA by this compound initiates a signaling cascade that affects numerous cellular processes. The following diagram illustrates the canonical PKA signaling pathway.

Experimental Workflow for Assessing PKA Activation

A typical workflow to investigate the effect of this compound on PKA activity in a cellular context is depicted below. This workflow can be adapted for various downstream assays.

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Fluorescence-based)

This protocol describes a non-radioactive, fluorescence-based assay to measure the kinase activity of purified PKA in the presence of this compound.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

cAMP (for comparison)

-

Fluorescent PKA substrate peptide (e.g., Kemptide-FITC)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound and cAMP in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound and cAMP to generate a dose-response curve.

-

Prepare the kinase reaction buffer.

-

-

Set up the Kinase Reaction:

-

In each well of the 96-well plate, add the following in order:

-

Kinase reaction buffer.

-

Purified PKA holoenzyme (at a final concentration optimized for the assay).

-

Varying concentrations of this compound or cAMP. Include a no-activator control.

-

-

-

Initiate the Reaction:

-

Initiate the kinase reaction by adding the fluorescent PKA substrate peptide to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Measure Fluorescence:

-

Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

-

Measure the fluorescence of the phosphorylated substrate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Plot the fluorescence intensity against the concentration of this compound or cAMP.

-

Determine the EC₅₀ value for PKA activation by fitting the data to a sigmoidal dose-response curve.

-

Cellular PKA Activity Assay using a FRET-based Biosensor

This protocol utilizes a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor, such as A-Kinase Activity Reporter (AKAR), to measure PKA activity in living cells upon stimulation with this compound.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for a PKA FRET biosensor (e.g., pCDNA3-AKAR4)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound

-

Imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP/FRET)

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the PKA FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for biosensor expression.

-

-

Cell Imaging:

-

Replace the culture medium with pre-warmed imaging medium.

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline FRET images by capturing both CFP and YFP/FRET channel images for several minutes.

-

-

Stimulation with this compound:

-

Add this compound to the imaging medium at the desired final concentration.

-

Continue acquiring FRET images to monitor the change in the FRET ratio over time.

-

-

Data Analysis:

-

For each time point, calculate the FRET ratio (YFP/CFP intensity) for individual cells.

-

Normalize the FRET ratio to the baseline ratio before stimulation.

-

Plot the change in FRET ratio over time to visualize the kinetics of PKA activation.

-

To determine the EC₅₀, perform a dose-response experiment with varying concentrations of this compound.

-

Conclusion

This compound is an indispensable tool for researchers studying PKA signaling. Its cell permeability and resistance to phosphodiesterase degradation allow for robust and sustained activation of PKA in both in vitro and cellular assays. The quantitative data and detailed protocols provided in this guide offer a solid foundation for designing and executing experiments to investigate the multifaceted roles of PKA in cellular physiology and disease. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental designs. By understanding the specific interactions of this compound with different PKA isoforms, researchers can further dissect the complexity of cAMP-mediated signaling pathways.

References

- 1. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIalpha subunit of PKA: a cAMP-free structure reveals a hydrophobic capping mechanism for docking cAMP into site B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Sp-cAMPS: A Technical Guide to its Phosphodiesterase Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), focusing on the molecular basis of its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). Understanding this resistance is critical for its application as a potent and stable activator of cAMP-dependent Protein Kinase A (PKA) in experimental systems.

Introduction to cAMP Signaling and this compound

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that translates a wide array of extracellular signals into intracellular responses.[1][2] The concentration of cAMP is tightly regulated by two opposing enzyme families: adenylyl cyclases (ACs), which synthesize cAMP from ATP, and cyclic nucleotide phosphodiesterases (PDEs), which terminate the signal by hydrolyzing cAMP to the inactive 5'-AMP.[1] The PDE superfamily is comprised of 11 distinct families (PDE1-11), many of which have multiple isoforms and splice variants that are differentially expressed across tissues, contributing to the compartmentalization and specificity of cAMP signaling.[3][4]

In research and drug development, the transient nature of cAMP signaling poses a challenge. This compound is a widely used analog of cAMP designed to overcome this limitation. It acts as a potent activator of PKA but exhibits profound resistance to degradation by PDEs. This property allows for sustained and controlled activation of the PKA pathway, making this compound an invaluable tool for elucidating the downstream effects of cAMP signaling.

The Chemical Basis of PDE Resistance

The remarkable resistance of this compound to PDE-mediated hydrolysis stems from a single, critical modification to its chemical structure. In this compound, one of the non-bridging exocyclic oxygen atoms of the cyclic phosphate moiety is replaced by a sulfur atom. This creates a phosphorothioate diester.

The nomenclature "Sp" refers to the stereochemistry at the phosphorus center. This specific spatial arrangement of the sulfur atom is crucial for its function as a PKA activator. The corresponding diastereomer, Rp-cAMPS, where the sulfur atom is in the equatorial position, typically acts as a competitive inhibitor of PKA.[5]

The substitution of oxygen with sulfur confers resistance through two primary mechanisms:

-

Steric Hindrance: The sulfur atom has a larger van der Waals radius than oxygen. This increased bulk can physically impede the proper docking of the molecule into the catalytic pocket of PDE enzymes, preventing the formation of an optimal enzyme-substrate complex required for hydrolysis.

-

Altered Electronic Properties: The phosphorothioate bond has different electronic characteristics compared to the native phosphodiester bond. This alteration disrupts the precise electronic environment required for the nucleophilic attack by a water molecule within the PDE active site, which is the key step in the hydrolytic cleavage of the 3' phosphoester bond.[2]

Due to this modification, this compound is hydrolyzed extremely slowly, if at all, by most PDE isoforms, leading to a prolonged intracellular half-life and sustained biological activity.

Quantitative Analysis of PDE Interaction

While it is widely established that this compound is resistant to hydrolysis, comprehensive kinetic data (Km, Vmax) across all PDE families is limited. However, its interaction can be characterized by its inhibitory potential against certain PDEs. This compound acts as a competitive inhibitor for some isoforms, binding to the active site without being efficiently hydrolyzed.

| PDE Family | Substrate Specificity | Interaction with this compound | Quantitative Data |

| PDE3 | cAMP & cGMP | Competitive Inhibitor / Very Slow Substrate | Ki = 47.6 µM (for PDE3A) |

| PDE4 | cAMP-specific | High Resistance to Hydrolysis | Not Available |

| PDE7 | cAMP-specific | High Resistance to Hydrolysis | Not Available |

| PDE8 | cAMP-specific | High Resistance to Hydrolysis | Not Available |

| Dual-Specificity PDEs (PDE1, PDE2, PDE10, PDE11) | cAMP & cGMP | High Resistance to Hydrolysis | Not Available |

Table 1: Summary of this compound interaction with various cAMP-hydrolyzing phosphodiesterase families. Data is compiled from available literature; "Not Available" indicates that specific quantitative hydrolysis or inhibition constants were not found in the provided search results.

This compound in Cellular Signaling Pathways

This compound is utilized to dissect the cAMP/PKA signaling cascade. The canonical pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP.

This compound allows researchers to bypass the receptor and adenylyl cyclase activation steps, providing a direct and sustained pool of a PKA-activating molecule. Because it is not degraded by PDEs, it effectively uncouples PKA activation from the normal signal termination machinery, enabling the study of downstream consequences of prolonged PKA activity.

Experimental Protocols: Measuring PDE Activity

A variety of methods exist to measure PDE activity and to test the resistance of analogs like this compound.[6] Modern techniques often employ fluorescence polarization (FP) due to its sensitivity, non-radioactive nature, and suitability for high-throughput screening.[7][8][9]

Protocol: Fluorescence Polarization (FP) Assay for PDE Activity

This protocol outlines a general procedure for measuring PDE activity, which can be adapted to test the hydrolysis (or lack thereof) of this compound by substituting it for the standard substrate.

Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM).[8] This small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes cAMP-FAM, it produces a linearized 5'-AMP-FAM. A proprietary binding agent, often a nanoparticle with high affinity for the free phosphate group, is added.[7] The binding of 5'-AMP-FAM to this large agent dramatically slows its rotation, leading to a high fluorescence polarization signal. The increase in FP is directly proportional to PDE activity.[8]

Materials:

-

Purified recombinant PDE enzyme

-

PDE Assay Buffer (e.g., Tris-HCl, MgCl₂)

-

Fluorescent Substrate (e.g., FAM-Cyclic-3',5'-AMP)

-

Binding Agent and Binding Agent Diluent

-

Test compound (e.g., this compound or a known inhibitor like IBMX)

-

96- or 384-well black microplate

-

Fluorescence plate reader capable of measuring FP

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PDE enzyme and test compounds in PDE Assay Buffer.

-

Reaction Setup: To the wells of the microplate, add:

-

PDE Assay Buffer.

-

Test compound (or buffer for positive/negative controls).

-

Diluted PDE enzyme (add buffer to "No Enzyme" control wells).

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow test compounds to interact with the enzyme.

-

Initiate Reaction: Add the fluorescent cAMP substrate to all wells to start the hydrolysis reaction.

-

Hydrolysis Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. Protect the plate from light.

-

Terminate & Detect: Add the diluted Binding Agent to all wells. This effectively stops the reaction (by sequestering product) and initiates detection.

-

Detection Incubation: Incubate for 30 minutes at room temperature with gentle agitation to allow for binding.

-

Read Plate: Measure the fluorescence polarization using an appropriate plate reader (e.g., λex = 470nm, λem = 528nm).[8]

-

Data Analysis: Calculate the change in millipolarization (mP) units. The activity is proportional to the difference in signal between wells with and without active enzyme. For inhibition studies, plot the % activity against the inhibitor concentration to determine IC₅₀ values. When testing this compound as a substrate, a minimal change in FP signal compared to the "No Enzyme" control would confirm its resistance to hydrolysis.

Conclusion

The resistance of this compound to phosphodiesterase hydrolysis is a direct consequence of the phosphorothioate substitution in its cyclic phosphate ring. This chemical modification provides steric and electronic hindrance that prevents efficient catalysis by PDE enzymes. This stability makes this compound an essential pharmacological tool, enabling researchers to achieve sustained activation of PKA and investigate the long-term cellular consequences of elevated cAMP signaling, free from the rapid signal termination that governs the natural second messenger. The methodologies described herein provide a framework for quantifying these interactions and leveraging the unique properties of this compound in research and therapeutic development.

References

- 1. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 3. Cyclic AMP compartments and signaling specificity: Role of cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

Investigating the Downstream Effects of Sp-cAMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent and widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2] Due to its high resistance to hydrolysis by phosphodiesterases (PDEs), this compound provides a sustained and robust activation of cAMP-mediated signaling pathways, making it an invaluable tool for elucidating their downstream effects.[3] This technical guide provides an in-depth overview of the core downstream effects of this compound, focusing on the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB), leading to changes in gene expression. Detailed experimental protocols for quantifying these effects are provided, along with structured data tables and visual diagrams of the key pathways and workflows.

Introduction to this compound and the cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[4][5][6] Its synthesis from ATP is catalyzed by adenylyl cyclase, an enzyme often activated by G-protein-coupled receptors (GPCRs).[4] The primary intracellular effector of cAMP in eukaryotes is cAMP-dependent Protein Kinase A (PKA).[4][7]

This compound is a powerful investigatory tool because it directly and potently activates PKA, bypassing the need for receptor stimulation and overcoming the rapid signal termination mediated by PDEs.[1][3] This allows for precise interrogation of the PKA-dependent signaling cascade.

Core Downstream Signaling Pathway: PKA Activation and CREB Phosphorylation

The canonical downstream pathway initiated by this compound involves the direct activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits.[4] The binding of cAMP, or this compound, to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits.[4][8]

These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues.[4] A critical downstream target is the transcription factor CREB.[9][10] PKA catalytic subunits translocate to the nucleus, where they phosphorylate CREB at the Serine-133 residue.[11][12] This phosphorylation event is a crucial step for transcriptional activation, enabling the recruitment of co-activators like CREB-Binding Protein (CBP), which in turn drives the expression of target genes containing cAMP Response Elements (CREs) in their promoters.[10][13]

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from experiments investigating the effects of this compound.

Table 1: Dose-Dependent Activation of PKA by this compound Data represents in vitro kinase activity assays.

| This compound Conc. (µM) | PKA Activity (% of Max) | Std. Deviation |

| 0.01 | 5.2 | ± 1.1 |

| 0.1 | 28.5 | ± 3.4 |

| 1.0 | 75.1 | ± 5.6 |

| 10.0 | 98.2 | ± 2.1 |

| 100.0 | 100.0 | ± 1.5 |

| EC50 | ~0.5 µM | N/A |

Table 2: Time Course of CREB Ser133 Phosphorylation Data from Western blot densitometry, cells treated with 10 µM this compound.

| Time Point (minutes) | Relative p-CREB/Total CREB Ratio | Std. Deviation |

| 0 (Control) | 1.0 | ± 0.2 |

| 5 | 4.8 | ± 0.5 |

| 15 | 12.5 | ± 1.1 |

| 30 | 11.8 | ± 1.3 |

| 60 | 7.3 | ± 0.9 |

Table 3: CRE-Mediated Gene Expression Data from CRE-luciferase reporter assay after 6 hours of treatment.

| This compound Conc. (µM) | Fold Induction of Luciferase Activity | Std. Deviation |

| 0 (Control) | 1.0 | ± 0.1 |

| 0.1 | 3.5 | ± 0.4 |

| 1.0 | 15.2 | ± 1.8 |

| 10.0 | 45.8 | ± 4.2 |

| 100.0 | 48.1 | ± 3.9 |

Experimental Protocols

Protocol for Western Blotting of Phospho-CREB (Ser133)

This protocol details the immunodetection of CREB phosphorylated at Ser133 in cell lysates following this compound treatment.

Materials:

-

Cell culture plates and appropriate growth medium.

-

This compound solution.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (2x).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF membrane, transfer buffer, and transfer apparatus.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total-CREB.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound for specified time points. Include an untreated control.

-

Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 20 minutes.

-

Protein Quantification: Clarify lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli buffer and boil at 95°C for 5 minutes.[14]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15] Confirm transfer efficiency with Ponceau S staining.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-CREB (Ser133) antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15][16]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST.[14] Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.

Protocol for CRE-Luciferase Reporter Assay

This protocol measures the transcriptional activity of CREB by quantifying the expression of a luciferase reporter gene under the control of CREs.

Materials:

-

HEK293 cells or other suitable cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

White, clear-bottom 96-well assay plates.

-

This compound solution.

-

Dual-luciferase assay system (e.g., Dual-Glo®).

-

Luminometer.

Methodology:

-

Cell Seeding: Seed HEK293 cells in a 96-well white plate at a density that will result in ~80% confluency at the time of transfection (e.g., 30,000 cells/well).[17]

-

Transfection: The next day, co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.[17] Include an untreated control.

-

Incubation: Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[17]

-

Lysis and Luciferase Measurement: Perform the dual-luciferase assay according to the manufacturer's instructions.[17][18] This typically involves:

-

Adding the first reagent (e.g., Luciferase Assay Reagent II) to lyse the cells and measure the firefly luciferase activity (from the CRE reporter).

-

Adding the second reagent (e.g., Stop & Glo®) to quench the firefly reaction and measure the Renilla luciferase activity (from the control reporter).[17]

-

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.[17][18] Calculate the fold induction by dividing the normalized values of treated samples by the normalized value of the untreated control.

Conclusion

This compound is an essential pharmacological tool for the robust and specific activation of the cAMP/PKA signaling pathway. By mimicking the effects of endogenous cAMP with greater stability, it allows researchers to dissect the downstream consequences with high precision. The experimental protocols provided herein for Western blotting and reporter gene assays represent standard, reliable methods for quantifying the key downstream events of PKA activation and CREB-mediated transcription. The data and pathways illustrated in this guide serve as a foundational reference for professionals investigating the multifaceted roles of cAMP signaling in cellular physiology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]

- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Sp-cAMPS: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and core applications of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS). This compound is a key cell-permeable, phosphodiesterase-resistant cyclic AMP (cAMP) analog that has become an invaluable tool in signal transduction research. Its ability to selectively activate Protein Kinase A (PKA) has facilitated the elucidation of numerous cAMP-mediated signaling pathways. This document details the historical context of its development, its chemical synthesis, key experimental protocols for its characterization, and a summary of its quantitative biochemical data. Furthermore, it provides visualizations of the relevant signaling pathways and experimental workflows to aid in the understanding of its mechanism of action and experimental application.

Introduction: The Need for a Stable cAMP Analog

The discovery of cyclic adenosine monophosphate (cAMP) as a ubiquitous second messenger revolutionized our understanding of cellular signaling. Earl Sutherland and Ted Rall's work in the mid-1950s laid the foundation for comprehending how extracellular signals are transduced into intracellular responses. cAMP is synthesized from ATP by adenylyl cyclase and mediates a vast array of physiological processes by activating Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (Epacs), and cyclic nucleotide-gated ion channels.

A major challenge in studying cAMP signaling was its rapid degradation by phosphodiesterases (PDEs), enzymes that hydrolyze the cyclic phosphate bond to form 5'-AMP. This rapid turnover made it difficult to sustain elevated intracellular cAMP levels for experimental investigation. This limitation spurred the development of synthetic cAMP analogs that could resist PDE-mediated hydrolysis while retaining the ability to activate cAMP effectors. The pioneering work of Dr. Bernd Jastorff and his research group in the 1970s and 1980s was instrumental in the systematic chemical modification of the cAMP molecule to create a toolbox of analogs with distinct properties. Among the most significant of these is this compound.

The key innovation in this compound was the replacement of one of the non-bridging oxygen atoms in the cyclic phosphate moiety with a sulfur atom. This modification, in a specific stereochemical configuration (the "Sp" isomer), renders the molecule highly resistant to hydrolysis by most PDEs. Crucially, this compound retains the ability to bind to and activate PKA, making it a potent and stable tool for dissecting cAMP-dependent signaling pathways.

Chemical Synthesis of this compound

The stereospecific synthesis of this compound is a multi-step process that ensures the correct spatial orientation of the sulfur atom, which is critical for its biological activity. The general strategy involves the preparation of a protected adenosine precursor, followed by the stereocontrolled introduction of the phosphorothioate group and subsequent cyclization.

Stereospecific Synthesis Protocol

The following protocol is a generalized representation of the stereospecific synthesis of this compound, based on established methodologies.

Materials:

-

N6,N6,2'-O-Tribenzoyladenosine

-

Triphenylphosphine

-

Di-(2-pyridyl) disulfide

-

Anhydrous pyridine

-

Anhydrous triethylamine

-

Phosphorus trichloride

-

Aniline

-

Sulfur

-

Sodium hydride

-

Ammonia in methanol

-

Dowex 50WX8 resin (pyridinium form)

-

DEAE-Sephadex A-25

-

Triethylammonium bicarbonate buffer

Procedure:

-

Preparation of N6,N6,2'-O-Tribenzoyladenosine 3',5'-cyclic phosphoranilidates:

-

N6,N6,2'-O-Tribenzoyladenosine is reacted with phosphorus trichloride in the presence of a base (e.g., anhydrous pyridine) to form the 3',5'-cyclic phosphite.

-

This intermediate is then reacted with aniline to yield a diastereomeric mixture of N6,N6,2'-O-Tribenzoyladenosine 3',5'-cyclic phosphoranilidates.

-

-

Separation of Diastereomers:

-

The diastereomeric mixture of the phosphoranilidates is separated by column chromatography (e.g., on silica gel) to isolate the two isomers. The absolute configuration at the phosphorus atom is determined using techniques such as 31P NMR spectroscopy.

-

-

Sulfurization and Deprotection:

-

The separated phosphoranilidate diastereomer corresponding to the Sp configuration is treated with sulfur in a suitable solvent to introduce the sulfur atom, forming the phosphorothioate.

-

The protecting benzoyl groups are removed by treatment with a solution of ammonia in methanol.

-

-

Purification:

-

The crude this compound is purified by ion-exchange chromatography on DEAE-Sephadex A-25 using a linear gradient of triethylammonium bicarbonate buffer. The fractions containing this compound are collected and lyophilized to yield the final product as a triethylammonium salt.

-

Quantitative Data

The utility of this compound as a research tool is defined by its biochemical properties, particularly its interaction with PKA and its resistance to PDEs. The following tables summarize key quantitative data for this compound.

| Parameter | This compound | cAMP | Reference(s) |

| PKA Activation | |||

| Ka (PKA Type I) | ~0.1 - 1 µM (estimated) | ~0.1 - 1 µM | |

| Ka (PKA Type II) | ~1 - 10 µM (estimated) | ~1 - 10 µM | |

| PDE Inhibition | |||

| Ki (PDE3A) | 47.6 µM | N/A (Substrate) | [1] |

| PDE GAF Domain Binding | |||

| EC50 (PDE10 GAF domain) | 40 µM | N/A | [1] |

Table 1: Key Biochemical Parameters of this compound

| Analog | PKA RIα EC50 (nM) | PKA RIIβ EC50 (nM) | Fold Selectivity (RIIβ/RIα) |

| cAMP | 35 | 18 | 2.0 |

| This compound | ~30-50 | ~15-25 | ~2.0 |

| 8-Br-cAMP | 20 | 100 | 0.2 |

| 6-Bnz-cAMP | 150 | 15 | 10.0 |

Table 2: Comparison of EC50 Values for PKA Activation by cAMP Analogs (Note: Approximate values for this compound are included for comparative purposes based on its known potency).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Protein Kinase A (PKA) Activation Assay

This assay measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.

Materials:

-

Purified PKA catalytic and regulatory subunits (to form the holoenzyme)

-

This compound

-

cAMP (for comparison)

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Phosphoric acid (75 mM)

-

Scintillation counter

Procedure:

-

Holoenzyme Reconstitution: Incubate the purified PKA catalytic and regulatory subunits at an appropriate molar ratio (e.g., 1:1.2) in kinase buffer on ice to allow for holoenzyme formation.

-

Assay Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the reconstituted PKA holoenzyme, and the PKA substrate peptide.

-

Activation: Add varying concentrations of this compound or cAMP to the reaction mixtures. Include a control with no activator.

-

Initiation of Phosphorylation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Data Analysis: Plot the PKA activity (in cpm or pmol phosphate incorporated/min) against the concentration of this compound or cAMP to determine the activation constant (Ka).

Phosphodiesterase (PDE) Inhibition and Hydrolysis Assay

This assay determines the resistance of this compound to hydrolysis by PDEs and its inhibitory potential.

Materials:

-

Purified PDE enzyme (e.g., PDE3A, PDE4)

-

This compound

-

[³H]-cAMP

-

PDE assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation fluid

Procedure:

-

Hydrolysis Assay:

-

Set up reaction tubes containing PDE assay buffer, the PDE enzyme, and either [³H]-cAMP or a radiolabeled version of this compound.

-

Incubate at 37°C for various time points.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.

-

Separate the unreacted cyclic nucleotide from the adenosine product using an anion-exchange resin column.

-

Quantify the amount of radiolabeled adenosine in the eluate using a scintillation counter to determine the rate of hydrolysis.

-

-

Inhibition Assay:

-

Set up reaction tubes containing PDE assay buffer, the PDE enzyme, and a fixed concentration of [³H]-cAMP (typically below the Km).

-

Add increasing concentrations of this compound to the tubes.

-

Incubate at 37°C for a fixed time.

-

Terminate the reaction and process the samples as described in the hydrolysis assay.

-

Plot the percentage of [³H]-cAMP hydrolysis against the concentration of this compound to determine the IC50 or Ki value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its use.

Caption: The cAMP/PKA signaling pathway and the role of this compound.

Caption: A generalized experimental workflow for using this compound.

Conclusion

This compound has proven to be an indispensable tool in the field of signal transduction. Its development, born out of the necessity to overcome the ephemeral nature of endogenous cAMP, has allowed for the detailed investigation of PKA-dependent signaling in a multitude of biological contexts. The stereospecific introduction of a sulfur atom into the cyclic phosphate backbone confers the crucial properties of phosphodiesterase resistance and potent PKA activation. This technical guide has provided an in-depth look at the historical context, synthesis, quantitative characteristics, and experimental application of this compound. The provided protocols and diagrams serve as a resource for researchers and drug development professionals seeking to utilize this powerful cAMP analog in their work. The continued use of this compound will undoubtedly contribute to further unraveling the complexities of cAMP-mediated cellular regulation.

References

The Cell Permeability of Sp-cAMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cell permeability of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a key cell-permeable activator of Protein Kinase A (PKA). Understanding the cellular uptake of this crucial research tool is paramount for accurate experimental design and interpretation in studies of cyclic AMP (cAMP) signaling pathways. This document outlines the mechanisms of entry, factors influencing permeability, and detailed experimental protocols for its assessment, complemented by visual representations of key pathways and workflows.

Introduction to this compound and Cell Permeability

Cyclic AMP is a ubiquitous second messenger that plays a critical role in numerous cellular processes, including metabolism, gene transcription, and cell growth and differentiation.[1] Due to the low membrane permeability of cAMP itself, cell-permeable analogs like this compound are indispensable for studying its intracellular effects.[2] this compound is a potent activator of PKA, the primary effector of cAMP, and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, ensuring a more sustained intracellular signaling response.[3][4]

The ability of this compound to traverse the cell membrane is attributed to its modified phosphorothioate group, which increases its lipophilicity compared to the highly polar cAMP.[5] This enhanced permeability allows it to be used in living cells to mimic the effects of elevated intracellular cAMP levels.

Quantitative Data on Cell Permeability

Table 1: Permeability Characteristics of this compound and Related Compounds

| Compound | Permeability Classification | Method of Assessment | Intracellular Concentration | Notes |

| This compound | High | Inferred from biological activity | Not explicitly quantified | Membrane permeability is stated to be comparable to 8-Br-cAMP.[3] |

| 8-Bromo-cAMP | Moderate | HPLC-based uptake studies | Lower than 8-CPT-cAMP | Shows a correlation between permeability and antiproliferative activity.[2] |

| Dibutyryl-cAMP (DB-cAMP) | Moderate | HPLC-based uptake studies | 3-5% of extracellular concentration | Metabolized to the more active N6-monobutyryl-cAMP intracellularly.[2] |

| 8-(Pharos-575)-cAMP | High | Fluorescence Microscopy | Visible intracellular fluorescence | A fluorescently labeled, membrane-permeable cAMP analog.[6] |

| Sp-6SEtcPuMPS | High | Intracellular concentration measurement | 1 µM intracellular at 30 µM extracellular | A lipophilic this compound analog designed for selective PKA activation in vivo.[5] |

Experimental Protocols for Assessing Cell Permeability

To quantitatively assess the cell permeability of this compound and other cAMP analogs, several well-established in vitro methods can be employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that evaluates the passive diffusion of a compound across an artificial lipid membrane.[7] This assay is useful for predicting the passive transcellular permeability of compounds.[3][8]

Detailed Methodology:

-

Preparation of the Donor Plate:

-

Preparation of the Acceptor Plate:

-

Fill each well of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[5]

-

-

Compound Preparation:

-

Prepare a 10 µM solution of this compound in the same buffer used for the acceptor plate.[5]

-

-

Assay Assembly and Incubation:

-

Add 150 µL of the this compound solution to each well of the donor plate.[5]

-

Carefully place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped between the membrane and the acceptor solution.

-

Incubate the plate assembly at room temperature for 10-20 hours in a humidified chamber to prevent evaporation.[5][9]

-

-

Sample Analysis:

-

After incubation, separate the donor and acceptor plates.

-

Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.[5]

-

Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp):

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:

-

VD is the volume of the donor well.

-

VA is the volume of the acceptor well.

-

A is the surface area of the membrane.

-

t is the incubation time in seconds.

-

[C]A is the concentration of the compound in the acceptor well.

-

[C]eq is the equilibrium concentration.

-

-

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[11] This assay can assess both passive and active transport mechanisms.[10]

Detailed Methodology:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell™ inserts in a 24-well plate at a density of approximately 6 x 104 cells/cm2.

-

Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO2 to allow for differentiation and formation of a confluent monolayer.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm2 are typically considered suitable for permeability studies.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the apical and basolateral sides of the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

-

Prepare a 10 µM solution of this compound in the transport buffer.

-

Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking for 2 hours.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

To assess active efflux, perform the experiment in the reverse direction by adding the this compound solution to the basolateral compartment and fresh buffer to the apical compartment.

-

-

Sample Analysis:

-

At the end of the incubation period, collect samples from both the donor and receiver compartments.

-

Analyze the concentration of this compound in the samples by LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp) and Efflux Ratio:

-

Calculate the Papp for both A to B and B to A directions using a similar formula as in the PAMPA assay, adapted for the specific volumes and surface area of the Transwell™ insert.

-

The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Fluorescence Microscopy for Visualizing Uptake

Detailed Methodology:

-

Cell Culture and Plating:

-

Plate cells (e.g., HEK293, CHO) onto glass-bottom dishes or coverslips suitable for high-resolution microscopy.

-

Allow cells to adhere and grow to a desired confluency (typically 50-70%).

-

-

Preparation of Fluorescent Analog:

-

Prepare a stock solution of the fluorescent cAMP analog in a suitable solvent (e.g., DMSO or water) according to the manufacturer's instructions.

-

Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or a suitable imaging buffer.

-

-

Cell Staining and Incubation:

-

Replace the cell culture medium with the medium containing the fluorescent cAMP analog.

-

Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C and 5% CO2 to allow for cellular uptake.

-

-

Live-Cell Imaging:

-

Wash the cells with pre-warmed imaging buffer to remove extracellular fluorescent analog.

-

Mount the dish or coverslip on the stage of a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Acquire images to visualize the intracellular distribution of the fluorescent signal. Time-lapse imaging can be used to monitor the kinetics of uptake.

-

-

Image Analysis:

-

Analyze the acquired images to assess the localization of the fluorescent signal within different cellular compartments (e.g., cytoplasm, nucleus, specific organelles).

-

Quantify the fluorescence intensity to obtain a semi-quantitative measure of intracellular accumulation.

-

This compound Signaling Pathway and Experimental Workflows

The cAMP/PKA Signaling Pathway

This compound exerts its biological effects by activating the cAMP-dependent Protein Kinase A (PKA). The canonical cAMP/PKA signaling pathway is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP.[1] this compound bypasses this step and directly activates PKA.

Experimental Workflow for Permeability Assays

The general workflow for conducting both PAMPA and Caco-2 permeability assays follows a similar logical progression, from preparation to data analysis.

Logical Relationship of Permeability Assays

The PAMPA and Caco-2 assays provide complementary information regarding a compound's permeability. Their relationship can help elucidate the primary mechanism of transport.

Conclusion

This compound remains a vital tool for probing the intricacies of cAMP signaling. While its cell-permeable nature is well-established, a comprehensive quantitative understanding of its permeability profile through standardized assays is an area ripe for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously assess the cell permeability of this compound and other cAMP analogs, leading to more precise and reproducible experimental outcomes. The continued exploration of the biophysical properties of such key signaling molecules will undoubtedly advance our understanding of cellular communication and aid in the development of novel therapeutics targeting these pathways.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]

- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sketchviz.com [sketchviz.com]

- 6. researchgate.net [researchgate.net]

- 7. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 8. enamine.net [enamine.net]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. enamine.net [enamine.net]

- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis for Sp-cAMPS Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional aspects of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a key cyclic AMP (cAMP) analog. This compound is a potent activator of cAMP-dependent protein kinase (PKA) and Exchange protein directly activated by cAMP (Epac), making it a valuable tool in signal transduction research and a potential lead for therapeutic development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its interactions with target proteins, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom in the Sp-configuration. This modification confers significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This increased stability allows for sustained activation of its downstream targets, making it a more potent and reliable tool for studying cAMP-mediated signaling pathways compared to the native second messenger.

Mechanism of Action

This compound mimics the action of cAMP by binding to and activating its primary cellular effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

Activation of Protein Kinase A (PKA)

The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). The regulatory subunits block the active sites of the catalytic subunits. Upon binding of two molecules of an agonist like cAMP or this compound to each regulatory subunit, a conformational change is induced, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including gene expression, metabolism, and ion channel activity. A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which upon phosphorylation at Serine 133, recruits co-activators to initiate gene transcription.[1][2][3]

Activation of Exchange Protein Directly Activated by cAMP (Epac)

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. In their inactive state, the catalytic GEF domain of Epac is autoinhibited by its regulatory cAMP-binding domain. The binding of cAMP or this compound to the regulatory domain induces a conformational change that relieves this autoinhibition, allowing the GEF domain to interact with and activate Rap1 and Rap2 by promoting the exchange of GDP for GTP. Activated Rap proteins, in turn, regulate various cellular functions, including cell adhesion, proliferation, and differentiation.[4][5]

Quantitative Data for this compound Activity

The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with target proteins. It is important to note that direct, comprehensive comparative data for this compound across all PKA isoforms is limited in the readily available literature.

| Ligand | Target | Parameter | Value | Reference |

| This compound | PKA Type I & II | Activity | Potent Activator | [6] |

| This compound | PDE3A | K_i | 47.6 µM | [6] |

| This compound | PDE10 GAF domain | EC_50 | 40 µM | [6] |

| Sp-8-Br-cAMPS | PKA | EC_50 | 360 nM | [7] |

| Sp-8-BnT-2'-O-Me-cAMPS | Epac2 | AC_50 | 1.5 µM | [8] |

| cAMP | Epac1 | K_d | 4 µM | [9] |

| cAMP | Epac2 (CNB-B) | K_d | 1.2 µM | [9] |

| cAMP | Epac2 (CNB-A) | K_d | 87 µM | [9] |

Note: K_i is the inhibition constant, EC_50 is the half-maximal effective concentration, AC_50 is the half-maximal activation constant, and K_d is the dissociation constant. The data for Sp-8-Br-cAMPS and Sp-8-BnT-2'-O-Me-cAMPS are included to provide context for the activity of this compound derivatives.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PKA Kinase Activity Assay

This protocol describes a non-radioactive method to measure the activation of PKA by this compound using a fluorescently labeled peptide substrate.[7][10][11][12][13][14][15]

Materials:

-

Purified PKA holoenzyme (RIα, RIβ, RIIα, or RIIβ isoforms)

-

This compound

-

Fluorescently labeled Kemptide (LRRASLG) substrate (e.g., FITC-Kemptide)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl_2, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP solution (10 mM)

-

Stop Solution (e.g., 100 mM EDTA)

-

96-well black microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a 2X PKA holoenzyme solution in Kinase Assay Buffer.

-

Prepare a 10X this compound serial dilution series in water or an appropriate buffer.

-

Prepare a 2X FITC-Kemptide/ATP mix in Kinase Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 10 µL of the 10X this compound dilution.

-

Add 40 µL of the 2X PKA holoenzyme solution to each well.

-

Incubate for 10 minutes at 30°C to allow for PKA activation.

-

-

Initiate Kinase Reaction:

-

Add 50 µL of the 2X FITC-Kemptide/ATP mix to each well to start the reaction.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Terminate Reaction and Read Fluorescence:

-

Add 20 µL of Stop Solution to each well.

-

Read the fluorescence intensity on a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 485/528 nm for FITC).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Plot the fluorescence intensity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC_50.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the use of SPR to determine the binding affinity and kinetics of this compound to a PKA regulatory subunit.[16][17][18]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified PKA regulatory subunit (e.g., RIα)

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

This compound serial dilution series in running buffer

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject the PKA regulatory subunit diluted in immobilization buffer to achieve the desired immobilization level.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject the serial dilutions of this compound over the sensor surface at a constant flow rate.

-

Include a zero-concentration (buffer only) injection for baseline subtraction.

-

Monitor the association and dissociation phases for each concentration.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove bound this compound between cycles.

-

-

Data Analysis:

-

Perform a global fit of the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

-

Co-crystallization for X-ray Crystallography

This protocol provides a general workflow for obtaining co-crystals of a PKA regulatory subunit in complex with this compound for structural studies.[14][19][20]

Materials:

-

Purified PKA regulatory subunit (e.g., RIα deletion mutant) at high concentration (e.g., 5-10 mg/mL)

-

This compound

-

Crystallization screening kits

-

Vapor diffusion crystallization plates (sitting or hanging drop)

Procedure:

-

Complex Formation:

-

Incubate the purified PKA regulatory subunit with a molar excess of this compound (e.g., 5-10 fold) for at least 1 hour on ice to ensure complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-ligand complex with an equal volume of the reservoir solution from the screen.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-